![molecular formula C13H12ClNS B3024456 2-[(4-Chlorobenzyl)thio]aniline CAS No. 43092-84-8](/img/structure/B3024456.png)
2-[(4-Chlorobenzyl)thio]aniline
Overview
Description
“2-[(4-Chlorobenzyl)thio]aniline” is a chemical compound with the CAS Number 43092-84-8 . It has a linear formula of C13 H12 Cl N S . The IUPAC name for this compound is 2-[(4-chlorobenzyl)sulfanyl]aniline .
Molecular Structure Analysis
The InChI code for “2-[(4-Chlorobenzyl)thio]aniline” is 1S/C13H12ClNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“2-[(4-Chlorobenzyl)thio]aniline” is a solid at room temperature . It has a molecular weight of 249.76 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(4-Chlorobenzyl)thio]aniline, focusing on six unique fields:
Antimicrobial Agents
2-[(4-Chlorobenzyl)thio]aniline has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and inhibition of microbial growth. This compound has been evaluated for its effectiveness against various bacterial strains, including Helicobacter pylori , which is known to cause stomach ulcers .
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties make it a suitable building block for creating more complex molecules used in drug development. Researchers utilize it to synthesize compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents .
Organic Synthesis
In organic chemistry, 2-[(4-Chlorobenzyl)thio]aniline is used as a reagent for synthesizing other organic compounds. Its reactivity with different functional groups makes it a versatile tool in the creation of heterocyclic compounds, which are essential in the development of new materials and drugs .
Material Science
The compound is also explored in material science for its potential to form novel materials with unique properties. Researchers investigate its use in creating polymers and other materials that can be applied in various industries, including electronics and coatings .
Agricultural Chemicals
2-[(4-Chlorobenzyl)thio]aniline is studied for its potential use in agricultural chemicals, such as pesticides and herbicides. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals that can protect crops from damage .
Biological Research
In biological research, this compound is used to study the mechanisms of action of various biological processes. Its interactions with enzymes and proteins are of particular interest, providing insights into how certain diseases develop and how they can be treated .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic compounds often participate in reactions such as suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-[(4-Chlorobenzyl)thio]aniline involves its interaction with its targets through various chemical reactions. For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on the degree of substitution . In the case of 2-[(4-Chlorobenzyl)thio]aniline, the chlorine atom can be replaced by a nucleophile in a substitution reaction .
Biochemical Pathways
It’s known that benzylic compounds can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, which for 2-[(4-chlorobenzyl)thio]aniline is 24976 g/mol .
Result of Action
The result of its action would likely involve the formation of new carbon-carbon bonds through reactions such as the suzuki–miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of 2-[(4-Chlorobenzyl)thio]aniline can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substances, temperature, and pressure .
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGQEPYBCOVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402049 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43092-84-8 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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